molecular formula C25H29N3O4S B2942891 7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946361-60-0

7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2942891
CAS No.: 946361-60-0
M. Wt: 467.58
InChI Key: QEVRMSXBFMZPDP-UHFFFAOYSA-N
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Description

The compound “7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one” is a complex organic molecule featuring a unique tricyclic structure

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine moiety suggests potential activity in the central nervous system.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The sulfonyl group is known to enhance the bioavailability and stability of drug molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a pharmaceutical, for example, further studies could be done to explore its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one” typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tricyclic structure.

    Introduction of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Attachment of the Benzoyl Group: This is typically achieved through acylation reactions using reagents like benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The piperazine and benzoyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of “7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine moiety could play a role in binding to neurotransmitter receptors, while the sulfonyl group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one” lies in its tricyclic structure combined with the piperazine and sulfonyl groups. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

7-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-17-12-18(2)14-21(13-17)25(30)26-8-10-27(11-9-26)33(31,32)22-15-19-4-3-7-28-23(29)6-5-20(16-22)24(19)28/h12-16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVRMSXBFMZPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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